molecular formula C15H11FIN3O2 B14951047 N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide

N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B14951047
M. Wt: 411.17 g/mol
InChI Key: LIQCANQRVYUYDW-GIJQJNRQSA-N
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Description

N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of fluorine and iodine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the hydrazine derivative, followed by the introduction of the fluorophenyl and iodophenyl groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the hydrazino group allows for oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine functionalities.

    Substitution: The fluorine and iodine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other fluorophenyl and iodophenyl derivatives, such as N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide . Compared to these compounds, N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE exhibits unique reactivity and binding properties due to the specific positioning of the fluorine and iodine atoms.

This detailed article provides a comprehensive overview of N-(3-FLUOROPHENYL)-2-{2-[(E)-1-(2-IODOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H11FIN3O2

Molecular Weight

411.17 g/mol

IUPAC Name

N-(3-fluorophenyl)-N'-[(E)-(2-iodophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H11FIN3O2/c16-11-5-3-6-12(8-11)19-14(21)15(22)20-18-9-10-4-1-2-7-13(10)17/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

LIQCANQRVYUYDW-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F)I

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)F)I

Origin of Product

United States

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